tert-Butyl 6-bromobenzofuran-2-carboxylate

Catalog No.
S2851329
CAS No.
1210226-82-6
M.F
C13H13BrO3
M. Wt
297.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-bromobenzofuran-2-carboxylate

CAS Number

1210226-82-6

Product Name

tert-Butyl 6-bromobenzofuran-2-carboxylate

IUPAC Name

tert-butyl 6-bromo-1-benzofuran-2-carboxylate

Molecular Formula

C13H13BrO3

Molecular Weight

297.148

InChI

InChI=1S/C13H13BrO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

UIZAFPSVQWNCBI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Br

solubility

not available

Tert-Butyl 6-bromobenzofuran-2-carboxylate is an organic compound characterized by its unique benzofuran structure, which incorporates a bromine atom at the 6-position and a tert-butyl ester at the carboxylic acid functionality. The molecular formula of this compound is C11H13BrO3C_{11}H_{13}BrO_3, and it has a molecular weight of approximately 269.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, primarily due to the presence of the bromine atom and the carboxylate group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols, expanding its utility in synthetic applications.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines, providing pathways for further functionalization.

The synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate can be achieved through several methods:

  • Pechmann Condensation: This involves the reaction of substituted phenols with ethyl 4-chloroacetoacetate, followed by a Perkin rearrangement to form the benzofuran structure.
  • Bromination: The introduction of the bromine atom can be accomplished through electrophilic aromatic substitution using bromine or brominating agents.
  • Esterification: The final step involves esterifying the carboxylic acid with tert-butyl alcohol, typically using acid catalysts to facilitate the reaction .

Tert-Butyl 6-bromobenzofuran-2-carboxylate has potential applications in:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific properties.

Interaction studies involving tert-butyl 6-bromobenzofuran-2-carboxylate are essential for understanding its pharmacological potential. Investigations typically focus on:

  • Enzyme Inhibition: Studies have shown that similar benzofuran derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and efficacy.
  • Binding Affinity: Research into how this compound interacts with biological targets can elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with tert-butyl 6-bromobenzofuran-2-carboxylate. These include:

Compound NameStructure FeaturesSimilarity Index
Ethyl (5-bromobenzofuran)-2-carboxylateBromine at 5-position0.96
5-Bromobenzofuran-2-carboxylic acidCarboxylic acid instead of ester0.95
5-Bromo-6-methoxybenzofuran-2-carboxylic acidMethoxy group at the 6-position0.92
7-Bromobenzofuran-2-carboxylic acidBromine at the 7-position0.92
Methyl 6-methylbenzofuran-2-carboxylateMethyl substitution at the 6-position0.84

These compounds highlight the versatility of benzofuran derivatives while emphasizing the unique position of tert-butyl 6-bromobenzofuran-2-carboxylate due to its specific functional groups and potential reactivity patterns.

Initial Synthesis Reports

The synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate builds upon fundamental benzofuran synthesis methodologies that were established through decades of research [15]. The initial synthetic approaches to this compound likely employed the Perkin rearrangement methodology, which was first reported by William Henry Perkin in 1870 as a method for converting 2-halocoumarins to benzofuran-2-carboxylic acids under basic conditions [18] [19]. This foundational reaction established the framework for constructing benzofuran-2-carboxylate derivatives through ring contraction mechanisms [19].

The development of tert-butyl ester formation methodologies proved crucial for the synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate [25]. Research has demonstrated that tert-butyl esters can be effectively formed through esterification reactions using tert-butyl acetate in the presence of perchloric acid, achieving yields of approximately 70 percent [25]. This methodology provided a reliable pathway for introducing the tert-butyl ester functionality into benzofuran carboxylic acid precursors [25].

The incorporation of bromine substituents at the 6-position of the benzofuran ring system required specialized halogenation techniques [11]. Patent literature has documented synthetic routes for brominated benzofuran derivatives, including methods that employ bromoacetaldehyde dimethyl acetal as a key reagent in combination with ortho-bromophenol precursors [11]. These approaches typically involve multi-step synthetic sequences with yields ranging from 29 to 70 percent depending on the specific reaction conditions employed [11].

The synthesis methods for tert-butyl 6-bromobenzofuran-2-carboxylate have benefited from advances in iron-catalyzed oxidative coupling reactions [26]. Research has shown that the combination of iron trichloride hexahydrate with di-tert-butyl peroxide provides an efficient method for constructing polysubstituted benzofurans from simple phenols and beta-keto esters [26]. This methodology offers moderate to excellent yields and represents a significant advancement over traditional Pechmann condensation approaches [26].

Synthesis MethodStarting MaterialsKey ReagentsReported Yields
Perkin Rearrangement2-halocoumarinsSodium hydroxide, ethanolHigh yields [19]
Iron-Catalyzed CouplingPhenols, β-keto estersFeCl₃·6H₂O, di-tert-butyl peroxideModerate to excellent [26]
EsterificationCarboxylic acidstert-Butyl acetate, perchloric acid70% [25]
BrominationBenzofuran precursorsBromoacetaldehyde dimethyl acetal29-70% [11]

Key Milestones in Research

The research trajectory leading to tert-butyl 6-bromobenzofuran-2-carboxylate synthesis encompasses several critical milestones in benzofuran chemistry [15]. The foundational milestone occurred in 1870 when William Henry Perkin first synthesized the benzofuran ring system and discovered the coumarin-benzofuran ring contraction reaction [18] [19]. This pioneering work established the mechanistic understanding necessary for developing more sophisticated benzofuran derivatives [19].

A significant advancement occurred in 2009 with the development of iron-catalyzed tandem oxidative coupling and annulation reactions [26]. The research group led by Guo, Yu, and Li demonstrated that iron trichloride hexahydrate combined with di-tert-butyl peroxide could efficiently construct polysubstituted benzofurans from simple starting materials [26]. This methodology represented a departure from traditional acid-catalyzed approaches and provided new synthetic possibilities for complex benzofuran derivatives [26].

The year 2012 marked another important milestone with the development of expedited synthesis methods using microwave-assisted conditions [19]. Research conducted by the Marriott group demonstrated that Perkin rearrangement reactions could be performed under microwave irradiation to achieve significantly reduced reaction times while maintaining high yields [19]. This advancement proved particularly valuable for the synthesis of benzofuran-2-carboxylic acid derivatives, which serve as precursors to ester derivatives like tert-butyl 6-bromobenzofuran-2-carboxylate [19].

The development of metal-free synthetic approaches in 2019 represented a significant milestone in environmentally sustainable benzofuran synthesis [22]. Research demonstrated that intramolecular Friedel-Crafts reactions catalyzed by phosphoric acid could achieve yields up to 94 percent for benzofuran derivatives [22]. This methodology provided an alternative to transition metal-catalyzed approaches and demonstrated excellent functional group tolerance [22].

Recent advances in 2022 and 2023 have focused on developing more selective and efficient synthetic methodologies [21] [23]. The implementation of gold-catalyzed Claisen rearrangement cascades has provided new pathways for benzofuran synthesis with improved selectivity [21]. Additionally, research has demonstrated that water content can control the selectivity of reactions, allowing for the preferential formation of benzofuran derivatives over coumarin analogs [23].

YearResearch DevelopmentKey ContributorsSignificance
1870First benzofuran synthesisWilliam Henry PerkinEstablished fundamental ring system [18] [19]
1870Coumarin-benzofuran ring contractionWilliam Henry PerkinMechanistic foundation [18] [19]
2009Iron-catalyzed oxidative couplingGuo, Yu, Li research groupNovel catalytic approach [26]
2012Microwave-assisted synthesisMarriott research groupReduced reaction times [19]
2019Metal-free Friedel-Crafts synthesisMultiple research groupsEnvironmental sustainability [22]
2022Gold-catalyzed cascade reactionsLi, Tung, Xu research groupEnhanced selectivity [21]
2023Water-controlled selective synthesisMiyata research groupImproved reaction control [23]

The evolution of tert-butyl ester chemistry has paralleled these developments in benzofuran synthesis [25]. Research has demonstrated that tert-butyl esters provide excellent protecting group properties and can be selectively removed under specific conditions [25]. The combination of tert-butyl esterification with advanced benzofuran synthesis methodologies has enabled the development of compounds like tert-butyl 6-bromobenzofuran-2-carboxylate with precise structural control [25].

Benzofuran Core Construction Strategies

The construction of benzofuran cores has evolved through several well-established methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and product yields.

Perkin Rearrangement Methodology

The Perkin rearrangement remains one of the most reliable and efficient methods for benzofuran synthesis [1] [2] [3]. This reaction involves the base-catalyzed ring contraction of 3-halocoumarins to form benzofuran-2-carboxylic acids. The mechanistic pathway proceeds through two distinct stages: initial base-catalyzed ring fission of the 3-halocoumarin to generate (E)-2-halo-3-(2-hydroxyphenyl)acrylic acids, followed by intramolecular cyclization [3].

William Henry Perkin first reported this transformation in 1870, establishing it as a foundational reaction for benzofuran-2-carboxylic acid synthesis [1]. Modern implementations have significantly improved upon the original methodology through microwave acceleration, reducing reaction times from traditional 3-hour reflux conditions to merely 5 minutes while maintaining excellent yields of 83-99% [1] [4].

The reaction mechanism involves rate-determining addition of hydroxide anion to the carbonyl group, followed by relatively rapid ring opening. The cyclization step proceeds through rate-determining fission of the carbon-halogen bond following formation of an unstable carbanion intermediate [3]. The Hammett reaction constant for ring fission at 30.0°C is 2.34, while cyclization at 60.0°C shows a constant of -3.54, indicating the electronic nature of substituents significantly influences reaction rates [3].

Cyclization of ortho-Hydroxybenzophenone Derivatives

Traditional cyclization approaches utilizing ortho-hydroxybenzophenone derivatives under acidic conditions represent another cornerstone methodology [5]. These reactions typically proceed through dehydration mechanisms, yielding benzofuran cores in 70-85% yields. The method benefits from simple reaction conditions and readily available starting materials, making it particularly suitable for large-scale applications.

Decarboxylation of ortho-Acetylphenoxyacetic Acid

The decarboxylative cyclization of ortho-acetylphenoxyacetic acid derivatives under alkaline conditions provides an alternative route with yields ranging from 65-85% [5]. This methodology offers mild reaction conditions and demonstrates good functional group tolerance, making it valuable for substrates containing acid-sensitive functionalities.

Modern Catalytic Approaches

Contemporary benzofuran synthesis has embraced transition metal catalysis, offering enhanced selectivity and milder reaction conditions.

Sonogashira Coupling-Cyclization Cascades: The combination of terminal alkynes with iodophenols using palladium-copper dual catalysis represents a highly efficient approach [6] [7]. Using triphenylphosphine palladium dichloride with copper iodide as cocatalyst in triethylamine, this methodology achieves yields of 84-91%. The essential role of copper iodide was demonstrated through control experiments showing no product formation in its absence [7].

Gold-Silver Bimetallic Catalysis: Recent advances in bimetallic catalysis have enabled direct synthesis of 3-alkynylbenzofurans from readily available phenols [8]. This methodology employs alkynylbenziodoxole reagents under oxidative conditions, achieving yields of 70-90% while demonstrating excellent functional group tolerance and broad substrate scope [8].

Interrupted Pummerer Reactions: A novel approach utilizing alkynyl sulfoxides and phenols via interrupted Pummerer reactions has emerged as a highly efficient method [9]. Using trifluoroacetic anhydride in dichloromethane at room temperature, this protocol achieves excellent yields of 75-95% while providing access to multisubstituted benzofurans bearing sulfanyl groups [9].

Bromination at the 6-Position

Regioselective bromination of benzofuran derivatives at the 6-position represents a critical transformation requiring careful consideration of reaction conditions and reagent selection to achieve optimal selectivity.

N-Bromosuccinimide (NBS) Bromination

N-Bromosuccinimide has emerged as the most versatile and widely employed brominating agent for benzofuran derivatives [10] [11] [12]. The reagent provides excellent regioselectivity for the 6-position when appropriate reaction conditions are employed. Standard protocols involve NBS in carbon tetrachloride with benzoyl peroxide as radical initiator under reflux conditions for 24 hours, typically yielding 65-85% of the desired 6-bromo products [10].

Alternative solvent systems have been developed to address specific substrate requirements. The use of ethanol as solvent with NBS has proven particularly effective for acid-sensitive substrates, providing similar yields while avoiding harsh halogenated solvents [10]. The regioselectivity observed with NBS stems from its ability to generate controlled concentrations of bromine radicals, which preferentially attack the electron-rich 6-position of the benzofuran ring system.

Molecular Bromine Systems

Direct bromination using molecular bromine in various solvent systems offers an alternative approach, though typically with reduced regioselectivity compared to NBS [10]. Chloroform and acetic acid represent the most commonly employed solvents, with reaction times ranging from 1-24 hours at room temperature to reflux conditions. While yields of 50-75% are achievable, the tendency to form product mixtures limits the utility of this approach for pharmaceutical applications requiring high purity [10].

Electrochemical Bromination

Electrochemical bromination represents a highly selective but specialized approach for benzofuran functionalization [13]. Using ammonium bromide in acetic acid-water mixtures under controlled electrolytic conditions, this methodology achieves excellent regioselectivity for the 5-position, with some systems demonstrating selectivity for the 6-position depending on reaction parameters [13]. The method requires specialized electrochemical equipment but offers exceptional selectivity with yields of 85-99% [13].

Decarboxylative Bromination

Recent developments in decarboxylative bromination using tetrabutylammonium tribromide have provided metal-free alternatives for benzofuran functionalization [14]. This methodology employs potassium carbonate at 130°C for 16 hours, achieving yields of 70-90% while avoiding transition metal catalysts [14]. The high temperature requirements may limit applicability to thermally sensitive substrates.

Green Chemistry Approaches

The NaBr/Oxone system represents an environmentally benign approach to benzofuran bromination [15]. This oxidative bromination system operates under mild conditions and demonstrates moderate to high regioselectivity. The method aligns with green chemistry principles by avoiding toxic halogenated solvents and harsh reaction conditions while maintaining reasonable yields of 60-80% [15].

Esterification with tert-Butyl Groups

The formation of tert-butyl esters represents a crucial protecting group strategy in benzofuran chemistry, requiring careful selection of methodology to ensure compatibility with the aromatic heterocycle and existing functional groups.

Direct Condensation Methods

Traditional direct condensation approaches utilizing tert-butanol with acid catalysts remain widely employed for simple carboxylic acid substrates [16] [17]. These methods typically involve concentrated sulfuric acid or other strong acid catalysts under heating conditions, achieving yields of 70-90% [17]. However, the harsh acidic conditions may be incompatible with acid-sensitive benzofuran derivatives or other functional groups present in complex molecules.

tert-Butyl Trichloroacetimidate Protocol

The use of tert-butyl trichloroacetimidate with triflic acid catalysis represents a mild and highly effective alternative [18]. This methodology operates under ambient conditions and demonstrates exceptional compatibility with acid-sensitive substrates, achieving yields of 80-95% [18]. The mild reaction conditions make this approach particularly suitable for complex benzofuran derivatives containing multiple functional groups.

Di-tert-butyl Dicarbonate (Boc₂O) Method

Di-tert-butyl dicarbonate represents one of the most versatile and widely employed reagents for tert-butyl ester formation [18]. Using base catalysis under mild conditions (room temperature to 40°C), this methodology achieves yields of 75-95% and demonstrates broad substrate compatibility [18]. The method is particularly valuable for amino acid derivatives and other functionalized carboxylic acids.

Magic Blue/Triethylsilane System

A novel Magic Blue/triethylsilane catalytic system has emerged as an exceptionally mild deprotection method [18]. Using 20 mol% of tris-4-bromophenylamminium radical cation (Magic Blue) with triethylsilane in acetonitrile at room temperature for 8 hours, this system achieves yields of 85-95% while demonstrating remarkable functional group tolerance [18]. The method is particularly valuable for complex molecules where traditional acidic deprotection conditions would be incompatible.

Bis(trifluoromethanesulfonyl)imide Methodology

Recent advances in bis(trifluoromethanesulfonyl)imide chemistry have enabled direct tert-butylation of free amino acids [19]. Using tert-butyl acetate as both solvent and tert-butylating agent, this methodology achieves yields of 76-95% and represents the first successful direct conversion of free amino acids to tert-butyl esters without prior dissolution in organic solvents [19].

Industrial-Scale Methods

For large-scale applications, isobutene gas with sulfuric acid remains the method of choice [16]. This approach involves bubbling isobutene gas through the reaction mixture in the presence of concentrated sulfuric acid, achieving yields of 65-90% [16]. While the method requires specialized equipment for gas handling, it offers excellent scalability and cost-effectiveness for industrial applications.

Transesterification Approaches

Transesterification of methyl esters using potassium tert-butoxide in diethyl ether provides a clean and efficient alternative [20]. This method operates at ambient temperature and achieves yields of 85-99% while avoiding the use of strong acids or specialized reagents [20]. The approach is particularly valuable when starting from readily available methyl esters rather than free carboxylic acids.

XLogP3

4.2

Dates

Last modified: 04-14-2024

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